molecular formula C22H19ClN6O4 B2398696 ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 892475-51-3

ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

Cat. No. B2398696
CAS RN: 892475-51-3
M. Wt: 466.88
InChI Key: QOTUFQFZLARGOL-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance in various fields . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their derivatives have been widely applied in many medicinal scaffolds .


Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis, allowing for the formation of these structures using a reliable, regioselective, and high-yielding process . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .

Scientific Research Applications

Heterocyclic Compound Synthesis and Insecticidal Assessment

One study involved the synthesis of various heterocycles, including triazolo[5,1-c]triazines and triazolo[1,5-a]pyrimidines, using a versatile precursor. These newly synthesized compounds were assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlighting their potential in agricultural pest management (Fadda et al., 2017).

Molecular Docking and Cancer Treatment Potential

Another research focused on the synthesis and identification of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate. Theoretical calculations and molecular docking analyses suggested its potential as a cancer treatment due to its ability to bind to the active sites of the c-MET protein (Sert et al., 2020).

Antiasthma Agent Development

Research into triazolo[1,5-c]pyrimidines showed activity as mediator release inhibitors, useful in treating asthma. The synthesis approach and structure-activity evaluations identified specific compounds with significant activity, earmarked for further pharmacological and toxicological studies (Medwid et al., 1990).

Fused Pyrimidinone Derivatives Synthesis

Another study presented a convenient method for synthesizing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, potentially relevant for developing new chemical entities with various biological activities (Mohamed, 2021).

Structural Investigations and Cyclization Studies

Research also includes structural investigations and cyclization studies of compounds with similar complex structures. These studies contribute to our understanding of chemical reactions and the potential development of new compounds with specific functions (Forfar et al., 1999).

properties

IUPAC Name

ethyl 2-[[2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O4/c1-2-33-22(32)16-5-3-4-6-17(16)25-18(30)12-28-13-24-20-19(21(28)31)26-27-29(20)11-14-7-9-15(23)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTUFQFZLARGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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